molecular formula C18H22N2O3 B4140856 5-acetyl-4-[4-(cyclopentyloxy)phenyl]-6-methyl-3,4-dihydro-2(1H)-pyrimidinone

5-acetyl-4-[4-(cyclopentyloxy)phenyl]-6-methyl-3,4-dihydro-2(1H)-pyrimidinone

Cat. No.: B4140856
M. Wt: 314.4 g/mol
InChI Key: ABMSNZAIXIPHSO-UHFFFAOYSA-N
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Description

5-acetyl-4-[4-(cyclopentyloxy)phenyl]-6-methyl-3,4-dihydro-2(1H)-pyrimidinone is a synthetic organic compound that falls under the category of pyrimidinones. This compound features a diverse chemical structure, incorporating both cyclopentyloxy and acetyl functionalities, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5-acetyl-4-[4-(cyclopentyloxy)phenyl]-6-methyl-3,4-dihydro-2(1H)-pyrimidinone can be achieved through multiple synthetic routes. One common method involves the cyclization of an appropriate substituted β-diketone with an amidine under acidic conditions. The reaction may proceed as follows:

  • Start with a β-diketone, such as 1-cyclopentyl-3-oxo-4-phenylbutane.

  • React this with an amidine, such as acetamidine, under acidic conditions.

  • Heat the reaction mixture to induce cyclization, forming the desired pyrimidinone structure.

Industrial Production Methods

Industrial synthesis often employs continuous flow reactors to scale up the production of this compound. Enhanced control over reaction parameters such as temperature, pressure, and reaction time ensures higher yields and purity. The process might involve:

  • Reactant preparation and mixing in a continuous flow setup.

  • Application of heat and acid catalysts to drive cyclization.

  • Post-reaction purification through crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound may undergo oxidation at the acetyl group or the phenyl ring, depending on the reagents used.

  • Reduction: : The carbonyl groups in the compound can be reduced to alcohols using hydrogenation or other reducing agents.

  • Substitution: : Various substitution reactions can occur, particularly on the phenyl ring or the pyrimidinone core, using electrophiles or nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate or chromium trioxide in acidic medium.

  • Reduction: : Lithium aluminum hydride or catalytic hydrogenation.

  • Substitution: : Halogenation with bromine or chlorination agents under controlled conditions.

Major Products Formed

The products will vary depending on the reaction type, such as:

  • Oxidized derivatives with additional carbonyl groups.

  • Reduced derivatives with alcohol functionalities.

  • Substituted derivatives with halogens or other substituents at specific positions.

Scientific Research Applications

5-acetyl-4-[4-(cyclopentyloxy)phenyl]-6-methyl-3,4-dihydro-2(1H)-pyrimidinone has found use in several fields:

  • Chemistry: : Studied for its unique reactivity and used in synthesis of more complex molecules.

  • Biology: : Potential use as a scaffold for drug development, particularly in designing inhibitors for specific enzymes.

  • Medicine: : Investigated for potential therapeutic effects in diseases where pyrimidinone derivatives show activity.

  • Industry: : Employed as an intermediate in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The precise mechanism of action depends on the biological system and the context in which the compound is used. Generally:

  • It may act by binding to specific molecular targets, such as enzymes or receptors, altering their activity.

  • Pathways involved could include inhibition of enzyme activity or interference with receptor signaling pathways.

Comparison with Similar Compounds

Compared to other pyrimidinone derivatives, 5-acetyl-4-[4-(cyclopentyloxy)phenyl]-6-methyl-3,4-dihydro-2(1H)-pyrimidinone stands out due to the presence of the cyclopentyloxy group, which can significantly influence its physicochemical properties and biological activity. Similar compounds include:

  • 4,6-dimethyl-2-(phenylthio)pyrimidinone.

  • 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2-dihydropyrimidine.

  • 5-phenyl-4-(4-cyclopropylphenyl)pyrimidinone.

Properties

IUPAC Name

5-acetyl-4-(4-cyclopentyloxyphenyl)-6-methyl-3,4-dihydro-1H-pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c1-11-16(12(2)21)17(20-18(22)19-11)13-7-9-15(10-8-13)23-14-5-3-4-6-14/h7-10,14,17H,3-6H2,1-2H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABMSNZAIXIPHSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)OC3CCCC3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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